
methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Vue d'ensemble
Description
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is a colorless or white solid or liquid . The IUPAC name for this compound is methyl (4-bromo-1H-pyrazol-1-yl)acetate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This indicates that the molecule consists of a bromine atom attached to a pyrazole ring, which is further connected to a methyl propanoate group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.04 . It is very soluble in water, with a solubility of 2.54 mg/ml . The compound has a Log Po/w (iLOGP) of 1.82, indicating its lipophilicity . It is also predicted to have high gastrointestinal absorption and to be BBB permeant .Applications De Recherche Scientifique
Catalytic Reactions and Kinetic Analysis
One study detailed the kinetic analysis for lipase-catalyzed regioselective methanolysis of 2-methylglutaric dipyrazolides for the preparation of optically pure regioisomers. This work highlights the potential of using "methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate" and its derivatives in enzymatic synthesis, offering insights into the enzymatic preference and the effect of methanol concentration on reaction kinetics (Kao & Tsai, 2016).
Photophysical Studies
Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including structures similar to "this compound," demonstrated unique photoreactions. These compounds exhibit three types of photoreactions, highlighting their potential in developing photophysical materials and understanding molecular luminescence mechanisms (Vetokhina et al., 2012).
Antimicrobial Research
A study on the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives showcased the antimicrobial potential of compounds related to "this compound." This research underscores the role of these compounds in developing new antimicrobial agents (Pundeer et al., 2013).
Material Science and Polymer Studies
Investigations into the synthesis and morphology of carbazole-pyrazoline-containing polymer systems revealed the electrical memory performance of these materials. Derivatives of "this compound" in these polymers showed potential for nonvolatile memory applications, indicating the compound's relevance in advanced materials research (Lu et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPYKOGYUDPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


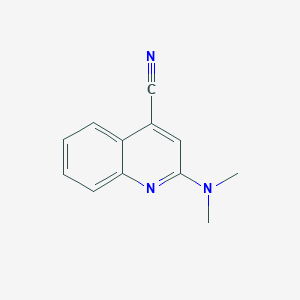

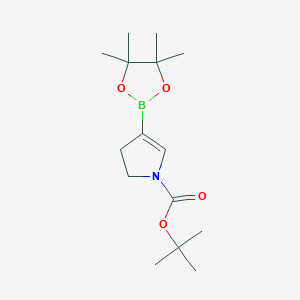
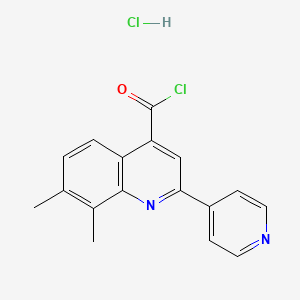

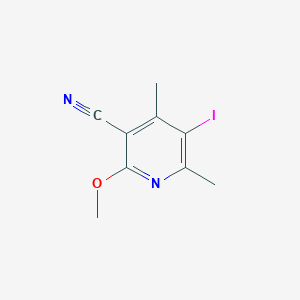
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
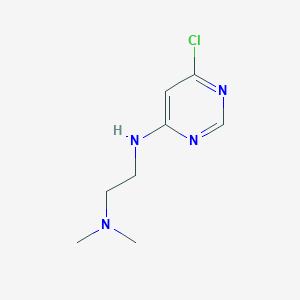
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)


![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
